molecular formula C5H11NO B11775958 (R)-1-(Azetidin-3-yl)ethanol

(R)-1-(Azetidin-3-yl)ethanol

Cat. No.: B11775958
M. Wt: 101.15 g/mol
InChI Key: LNJUGVDXQRKCSZ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Azetidin-3-yl)ethanol is a chiral compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Azetidin-3-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as ®-glycidol.

    Ring Formation: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting ®-glycidol with an appropriate amine under basic conditions.

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Azetidin-3-yl)ethanol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure the efficient mixing and reaction of starting materials.

    Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(Azetidin-3-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various reduced derivatives of the original compound.

    Substitution Products: Substituted azetidine derivatives.

Scientific Research Applications

®-1-(Azetidin-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(Azetidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include metabolic pathways, signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Azetidin-3-yl)ethanol: The enantiomer of ®-1-(Azetidin-3-yl)ethanol, with similar but distinct properties.

    2-(Azetidin-3-yl)ethanol: A compound with a similar structure but lacking the chiral center.

Uniqueness

®-1-(Azetidin-3-yl)ethanol is unique due to its specific chiral configuration, which can lead to different biological activities and interactions compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1R)-1-(azetidin-3-yl)ethanol

InChI

InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3/t4-/m1/s1

InChI Key

LNJUGVDXQRKCSZ-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1CNC1)O

Canonical SMILES

CC(C1CNC1)O

Origin of Product

United States

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